(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
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Description
(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a useful research compound. Its molecular formula is C22H17N5O4S and its molecular weight is 447.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Quinoxalines are nitrogen-rich heterocyclic compounds known for their versatile pharmacological applications. The synthesis of quinoxaline derivatives, such as BAPQ through oxidative cyclization, highlights the importance of these compounds. Such derivatives are extensively characterized using techniques like NMR, MS, IR, UV–vis, and X-ray, underscoring the compound's potential for generating new pharmacologically relevant molecules under mild, metal-free conditions (Faizi et al., 2018).
Chemical Reactivity and Synthesis Approaches
The development of methods for selective halogenation of pyrrolo[1,2-a]quinoxalines, as well as other chemical modifications, showcases the adaptability and potential of quinoxaline derivatives for diversified applications in organic synthesis and pharmaceutical research (Le et al., 2021).
Antibacterial Activity
Research into the synthesis of novel quinoxaline sulfonamides reveals their promising antibacterial properties. Such studies highlight the compound's potential utility in developing new antibacterial agents, further showcasing the broad applicability of quinoxaline derivatives in addressing microbial resistance (Alavi et al., 2017).
Catalytic Applications
The catalytic performance of Co(ii) complexes supported by Schiff base ligands derived from quinoxaline derivatives in polymerization reactions illustrates the utility of these compounds in materials science. Such applications indicate the potential of quinoxaline derivatives in synthesizing new materials with desirable properties (Kim et al., 2022).
Fluorescent Probes
Quinoxaline derivatives have been developed as fluorescent probes for metal ions, demonstrating their utility in chemical sensing. This application underscores the versatility of quinoxaline compounds in analytical chemistry and diagnostics, offering sensitive and selective detection methods for various ions (Hu et al., 2010).
Properties
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O4S/c1-30-14-8-10-16(11-9-14)32(28,29)20-19-22(26-18-7-3-2-6-17(18)25-19)27(21(20)23)24-13-15-5-4-12-31-15/h2-13H,23H2,1H3/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCQKFATSLLIBB-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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